molecular formula C40H80O2 B12662570 Tetracontanoic acid CAS No. 80440-54-6

Tetracontanoic acid

Cat. No.: B12662570
CAS No.: 80440-54-6
M. Wt: 593.1 g/mol
InChI Key: CWXZMNMLGZGDSW-UHFFFAOYSA-N
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Description

Tetracontanoic acid, also known as C40H80O2, is a long-chain saturated fatty acid. It is a carboxylic acid with a 40-carbon backbone, making it one of the higher molecular weight fatty acids. This compound is typically found in various natural waxes and is known for its high melting point and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracontanoic acid can be synthesized through the hydrogenation of unsaturated fatty acids or by the elongation of shorter-chain fatty acids. One common method involves the catalytic hydrogenation of oleic acid, which is a monounsaturated fatty acid. The reaction typically uses a palladium or nickel catalyst under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as beeswax or carnauba wax. The process includes saponification of the wax, followed by acidification to release the free fatty acids. The fatty acids are then separated and purified using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Tetracontanoic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to produce shorter-chain fatty acids and other oxidation products.

    Reduction: It can be reduced to form the corresponding alcohol, tetracontanol.

    Esterification: It reacts with alcohols to form esters, which are commonly used in the production of waxes and lubricants.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Esterification: Typically involves the use of sulfuric acid (H2SO4) as a catalyst and heating under reflux conditions.

Major Products

    Oxidation: Shorter-chain fatty acids and ketones.

    Reduction: Tetracontanol.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Tetracontanoic acid has several applications in scientific research:

    Chemistry: Used as a standard in gas chromatography for the analysis of fatty acids.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of high-performance lubricants, waxes, and cosmetics.

Mechanism of Action

The mechanism by which tetracontanoic acid exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also interact with various enzymes and proteins, affecting their function. For example, it can inhibit the activity of certain enzymes involved in fatty acid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Hexacosanoic acid (C26H52O2)
  • Octacosanoic acid (C28H56O2)
  • Triacontanoic acid (C30H60O2)

Uniqueness

Tetracontanoic acid is unique due to its longer carbon chain, which imparts higher melting points and greater stability compared to shorter-chain fatty acids. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.

Properties

CAS No.

80440-54-6

Molecular Formula

C40H80O2

Molecular Weight

593.1 g/mol

IUPAC Name

tetracontanoic acid

InChI

InChI=1S/C40H80O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40(41)42/h2-39H2,1H3,(H,41,42)

InChI Key

CWXZMNMLGZGDSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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